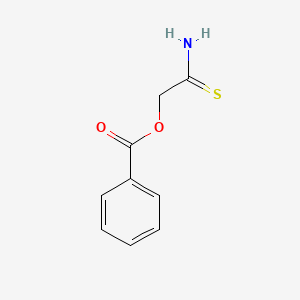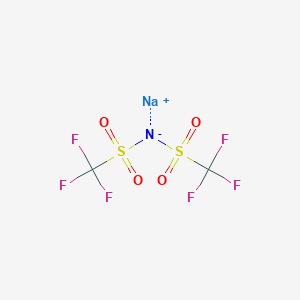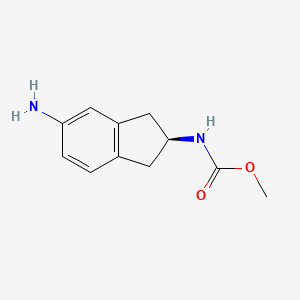![molecular formula C8H5BrClN3O2 B1313725 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine CAS No. 708213-35-8](/img/structure/B1313725.png)
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Vue d'ensemble
Description
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced through bromination using bromine or a brominating agent such as N-bromosuccinimide.
Chloromethylation: The chloromethyl group is introduced by reacting the brominated nitroimidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and acetic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Reduction: Formation of 6-Bromo-2-(aminomethyl)-3-nitroimidazo[1,2-a]pyridine.
Oxidation: Formation of 6-Bromo-2-(formyl)-3-nitroimidazo[1,2-a]pyridine or 6-Bromo-2-(carboxyl)-3-nitroimidazo[1,2-a]pyridine.
Applications De Recherche Scientifique
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.
Pharmaceutical Development: Serves as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, leading to biological effects. The bromine and chloromethyl groups can also participate in covalent binding to target molecules, enhancing the compound’s potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-(methyl)-3-nitroimidazo[1,2-a]pyridine
- 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
- 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O2/c9-5-1-2-7-11-6(3-10)8(13(14)15)12(7)4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRTCYJCAYXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine in organic synthesis?
A: this compound is a valuable precursor for synthesizing complex molecules, particularly novel tricyclic pyridinones []. Its structure allows for diverse chemical transformations, making it an attractive starting material for exploring new chemical entities with potential biological activities.
Q2: Can you elaborate on the key chemical transformations involving this compound highlighted in the research?
A: The research demonstrates the use of this compound in a four-step synthetic route []. Key transformations include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


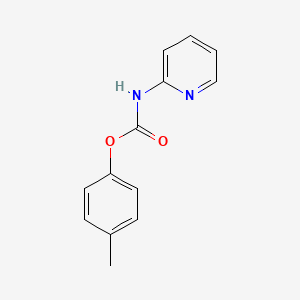

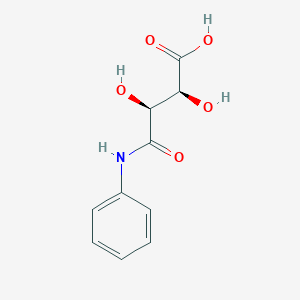
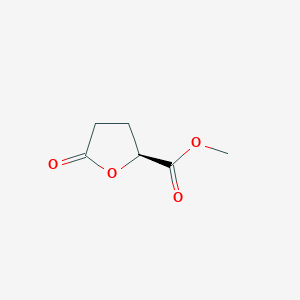
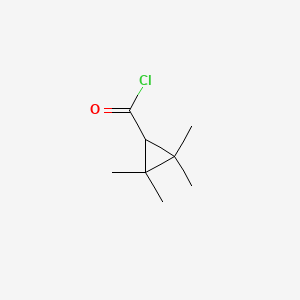



![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)
